2,2-Dimethylpropane-1-sulfinyl chloride
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Overview
Description
2,2-Dimethylpropane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C5H11ClOS It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) attached to a neopentyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1-sulfinyl chloride typically involves the chlorination of 2,2-dimethylpropane-1-sulfinic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds under reflux conditions, where the sulfinic acid reacts with thionyl chloride to form the sulfinyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl ethers, respectively.
Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides or sulfonic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfinic acids.
Lithium Aluminum Hydride (LiAlH4): Employed for the reduction of sulfinyl chlorides.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Sulfinamides: Formed by the reaction with amines.
Sulfinates: Produced by the reaction with alcohols.
Sulfinyl Ethers: Resulting from the reaction with thiols.
Sulfonyl Chlorides: Formed through oxidation.
Scientific Research Applications
2,2-Dimethylpropane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfinyl functionalities.
Biochemistry: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Neopentyl Chloride (2,2-Dimethylpropyl Chloride): Lacks the sulfinyl functionality, making it less reactive in certain chemical transformations.
2,2-Dimethylpropane-1-sulfinic Acid: The precursor to 2,2-Dimethylpropane-1-sulfinyl chloride, with a sulfinic acid group (SO2H) instead of a sulfinyl chloride group.
Uniqueness
This compound is unique due to its sulfinyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
82215-38-1 |
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Molecular Formula |
C5H11ClOS |
Molecular Weight |
154.66 g/mol |
IUPAC Name |
2,2-dimethylpropane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-5(2,3)4-8(6)7/h4H2,1-3H3 |
InChI Key |
IFDYZVIEBKJYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)Cl |
Origin of Product |
United States |
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